molecular formula C8H12O3 B14316548 2-Cyclohexen-1-one, 3-(methoxymethoxy)- CAS No. 111596-58-8

2-Cyclohexen-1-one, 3-(methoxymethoxy)-

Cat. No.: B14316548
CAS No.: 111596-58-8
M. Wt: 156.18 g/mol
InChI Key: KEBXUUXZMZBHNF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(methoxymethoxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone group at the first position and a methoxymethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(methoxymethoxy)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(methoxymethoxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the methoxymethoxy group. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(methoxymethoxy)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-(methoxymethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The methoxymethoxy group can enhance the compound’s reactivity and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the methoxymethoxy group.

    3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a methoxymethoxy group.

    3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group in place of the methoxymethoxy group.

Uniqueness

2-Cyclohexen-1-one, 3-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and interactions. This functional group can enhance the compound’s solubility and stability, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111596-58-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(methoxymethoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-10-6-11-8-4-2-3-7(9)5-8/h5H,2-4,6H2,1H3

InChI Key

KEBXUUXZMZBHNF-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=O)CCC1

Origin of Product

United States

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